molecular formula C7H8ClN5O2S B13125517 6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide CAS No. 89695-09-0

6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide

Cat. No.: B13125517
CAS No.: 89695-09-0
M. Wt: 261.69 g/mol
InChI Key: UPBVWCOGFNJEGE-UHFFFAOYSA-N
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Description

6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of a chlorine atom at the 6th position, two methyl groups attached to the nitrogen atoms, and a sulfonamide group at the 2nd position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide typically involves multiple steps. One common method starts with the reaction of 6-chloro-9H-purin-2-amine with benzoyl chloride in the presence of pyridine at room temperature. This reaction yields N-(6-chloro-9H-purin-2-yl)benzamide. The intermediate is then refluxed with benzylamine and triethylamine in butanol for 5 hours to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity. This often includes the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide is unique due to the presence of both the sulfonamide group and the dimethyl groups on the purine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

89695-09-0

Molecular Formula

C7H8ClN5O2S

Molecular Weight

261.69 g/mol

IUPAC Name

6-chloro-N,N-dimethyl-7H-purine-2-sulfonamide

InChI

InChI=1S/C7H8ClN5O2S/c1-13(2)16(14,15)7-11-5(8)4-6(12-7)10-3-9-4/h3H,1-2H3,(H,9,10,11,12)

InChI Key

UPBVWCOGFNJEGE-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=NC2=C(C(=N1)Cl)NC=N2

Origin of Product

United States

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